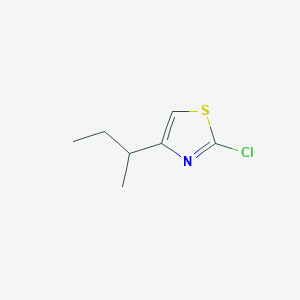![molecular formula C25H37N3 B6619530 2-[7-(dihexylamino)-2,3,4,4a,5,6-hexahydronaphthalen-2-ylidene]propanedinitrile CAS No. 200952-56-3](/img/structure/B6619530.png)
2-[7-(dihexylamino)-2,3,4,4a,5,6-hexahydronaphthalen-2-ylidene]propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[7-(dihexylamino)-2,3,4,4a,5,6-hexahydronaphthalen-2-ylidene]propanedinitrile (also referred to as “2-HNDP”) is a compound of interest due to its potential applications in pharmaceutical, biological, and industrial research. Its structure consists of a hexahydronaphthalene nucleus with two nitrile groups attached to the 2- and 7-positions, and a dihexylamino substituent on the 7-position. This compound has been found to possess a wide range of properties, including antimicrobial and anticancer activities, as well as potential applications in biochemistry, pharmacology, and drug delivery.
作用機序
The mechanism of action of 2-HNDP is not yet fully understood. However, research suggests that it may act by inhibiting the growth of target cells, either by disrupting their cell membranes or by interfering with their metabolic pathways. Additionally, it has been suggested that it may also act as an antioxidant and free radical scavenger, which could explain its potential as an anticancer agent.
Biochemical and Physiological Effects
2-HNDP has been found to have a range of biochemical and physiological effects, depending on the concentration used. At lower concentrations, it has been found to have antimicrobial and antioxidant properties, as well as potential anticancer activity. At higher concentrations, it has been found to have cytotoxic effects, which could explain its potential as a drug delivery system.
実験室実験の利点と制限
The advantages of using 2-HNDP in laboratory experiments include its relatively low cost and easy synthesis. Additionally, it has a wide range of potential applications, which makes it useful for a variety of research projects. However, there are some limitations associated with its use, such as its potential cytotoxic effects at higher concentrations.
将来の方向性
The potential applications of 2-HNDP are still being explored, and there are several possible future directions for research. These include further investigation into its mechanism of action, as well as its potential as an antimicrobial, anticancer, and drug delivery agent. Additionally, research could be conducted into its potential as an antioxidant and free radical scavenger, as well as its potential use in other biomedical applications.
合成法
2-HNDP is synthesized through a multi-step reaction process. The first step involves the condensation of an aromatic aldehyde and 2,3-diaminophenol to form a Schiff base. This is then reduced to a hydrazone and subsequently reacted with a nitrile compound to form an imine. Finally, the imine is reduced to an amine, resulting in 2-HNDP.
科学的研究の応用
2-HNDP has been studied for its potential applications in the fields of biochemistry and pharmacology. As an antimicrobial agent, it has been shown to possess activity against Gram-positive and Gram-negative bacteria, as well as fungi. It has also been studied for its potential as an anticancer agent, with some research suggesting it may be effective against certain types of cancer cells. Additionally, it has been studied for its potential to be used as a drug delivery system, due to its ability to form stable complexes with various drugs.
特性
IUPAC Name |
2-[7-(dihexylamino)-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N3/c1-3-5-7-9-15-28(16-10-8-6-4-2)25-14-13-21-11-12-22(17-23(21)18-25)24(19-26)20-27/h17-18,21H,3-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQSLOFFTOHDEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(CCCCCC)C1=CC2=CC(=C(C#N)C#N)CCC2CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[7-(Dihexylamino)-2,3,4,4a,5,6-hexahydronaphthalen-2-ylidene]propanedinitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B6619516.png)
![tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619522.png)



![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]acetamide](/img/structure/B6619556.png)